molecular formula C11H15NO2 B1360126 Methyl 4-(4-aminophenyl)butanoate CAS No. 20637-09-6

Methyl 4-(4-aminophenyl)butanoate

Cat. No. B1360126
Key on ui cas rn: 20637-09-6
M. Wt: 193.24 g/mol
InChI Key: CLKHQWJXESOLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE039850E1

Procedure details

To a solution of 4-(4-aminophenyl)-butyric acid (5 g, 27.90 mmol) in MeOH (100 mL) at room temperature was added HCl conc. (37% 15 mL). The resulting mixture was stirred overnight at 50° C. then treated with a saturated aqueous solution NaHCO3 and Na2CO3 solid until pH 9. The solvent was evaporated under reduced pressure then the aqueous phase was extracted several times with CH2Cl2. The crude material was purified by flash chromatography using CH2Cl2/MeOH as solvent mixture yielding 40 (4.93 g, 91%) as orange solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
91%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[CH:4][CH:3]=1.Cl.[C:15]([O-])(O)=O.[Na+].C([O-])([O-])=O.[Na+].[Na+]>CO>[CH3:15][O:12][C:11](=[O:13])[CH2:10][CH2:9][CH2:8][C:5]1[CH:4]=[CH:3][C:2]([NH2:1])=[CH:7][CH:6]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CCCC(=O)O
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred overnight at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted several times with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(CCCC1=CC=C(C=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.93 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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